

2-Amino-5-(trifluoromethyl)phenol chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethyl)phenol

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An In-depth Technical Guide to the Chemical Properties of **2-Amino-5-(trifluoromethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.^[1] Its structure is characterized by a phenol ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of more complex molecules.^[1] The presence of the trifluoromethyl (-CF₃) moiety is particularly noteworthy, as this group is widely employed in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[2][3][4]} This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and applications of this important chemical intermediate.

Molecular and Physicochemical Properties

The fundamental properties of **2-Amino-5-(trifluoromethyl)phenol** are summarized below. This data is essential for its identification, handling, and use in quantitative experimental setups.

Property	Value	Source(s)
CAS Number	454-82-0	[1] [5] [6]
Molecular Formula	C ₇ H ₆ F ₃ NO	[1] [5] [6]
Molecular Weight	177.12 g/mol	[1] [5]
IUPAC Name	2-amino-5-(trifluoromethyl)phenol	[5]
Synonyms	2-Hydroxy-4-(trifluoromethyl)aniline, 4-Amino-3-hydroxybenzotrifluoride	[5]
Boiling Point	233.8°C (at 760 mmHg)	[1]
Density	1.432 g/cm ³	[1]
SMILES	C1=CC(=C(C=C1C(F)(F)F)O)N	[5]
InChIKey	ILZRAAUVZAXXKZ-UHFFFAOYSA-N	[5]

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graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

  // Define nodes for atoms
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];
  N [label="NH2", fontcolor="#34A853"];
```

```
0 [label="OH", fontcolor="#EA4335"];  
CF3 [label="CF3", fontcolor="#4285F4"];  
  
// Position nodes to form the benzene ring  
C1 [pos="0,1.2!"];  
C2 [pos="-1.04,0.6!"];  
C3 [pos="-1.04,-0.6!"];  
C4 [pos="0,-1.2!"];  
C5 [pos="1.04,-0.6!"];  
C6 [pos="1.04,0.6!"];  
  
// Position functional groups  
N [pos="2.08,1.2!"];  
O [pos="-2.08,1.2!"];  
CF3 [pos="0,-2.4!"];  
  
// Draw bonds  
C1 -- C2;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- C1;  
  
// Double bonds (approximated with labels for simplicity in neato)  
lab1 [label="=", pos="-0.52,0.9!"];  
lab2 [label="=", pos="-1.04,0!"];  
lab3 [label="=", pos="0.52,-0.9!"];  
lab4 [label="=", pos="1.04,0!"];
```

```
// Bonds to functional groups
C1 -- O;
C6 -- N;
C4 -- CF3;
}
```

Caption: 2D Structure of **2-Amino-5-(trifluoromethyl)phenol**.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is critical. The following sections describe the expected spectroscopic signatures for this molecule, which are essential for confirming its identity and purity after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for unambiguous structure determination.[\[7\]](#)

- ^1H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine (NH_2) protons, and the hydroxyl (OH) proton. The aromatic region will display a complex splitting pattern due to the substitution. The electron-donating effects of the $-\text{NH}_2$ and $-\text{OH}$ groups and the electron-withdrawing effect of the $-\text{CF}_3$ group will cause the aromatic protons to have characteristic chemical shifts. The amine and hydroxyl proton signals can be broad and their positions may vary depending on the solvent and concentration.[\[8\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[\[8\]](#)
- ^{19}F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected for the $-\text{CF}_3$ group, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[\[9\]](#)

- O-H and N-H Stretching: Broad and intense absorption bands are expected in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations.[9] The presence of two peaks in this region could suggest a primary amine.[10]
- C-F Stretching: Strong, sharp absorption bands are characteristic of the C-F bonds in the trifluoromethyl group, typically appearing in the $1100\text{-}1350\text{ cm}^{-1}$ region.
- Aromatic C=C Stretching: Medium to weak bands will appear in the $1450\text{-}1600\text{ cm}^{-1}$ range, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

- Molecular Ion Peak ($[\text{M}]^+$): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (~ 177.1).
- Fragmentation: Common fragmentation patterns would involve the loss of small, stable molecules or radicals. The stability of the aromatic ring means that fragmentation will likely be dominated by the substituents.

Synthesis and Chemical Reactivity

Plausible Synthetic Routes

While multiple synthetic strategies can be envisioned, two common approaches in industrial and laboratory settings for analogous compounds include:

- Reduction of a Nitro Precursor: A widely used method for preparing aromatic amines is the reduction of the corresponding nitro compound.[11] This would involve the synthesis of 2-nitro-5-(trifluoromethyl)phenol, followed by its reduction using standard methods such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal-acid reduction (e.g., Sn/HCl).
- Hydroxide Fusion of a Sulfonic Acid: Based on established industrial processes for aminophenols, a plausible route involves the high-temperature reaction of an alkali metal salt of an aminosulfonic acid with an alkali hydroxide.[11] This would start from 2-amino-5-

(trifluoromethyl)benzenesulfonic acid and proceed via a nucleophilic aromatic substitution mechanism.

Core Reactivity Principles

The reactivity of **2-Amino-5-(trifluoromethyl)phenol** is governed by the interplay of its three functional groups on the aromatic ring.

- Electrophilic Aromatic Substitution: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups.[12][13] This means the benzene ring is highly susceptible to electrophilic attack (e.g., halogenation, nitration) at the positions ortho and para to these groups. The positions C4 and C6 (relative to the -OH group) are the most activated sites.
- Influence of the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing and deactivating.[8] This electronic pull increases the acidity of the phenolic proton compared to phenol itself and decreases the basicity of the amino group compared to aniline.
- Reactions of the Functional Groups: The amino group can undergo diazotization, acylation, and alkylation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

Caption: Logical relationship of functional groups and their influence on reactivity.

Applications in Research and Development

The primary value of **2-Amino-5-(trifluoromethyl)phenol** lies in its role as a versatile building block.[1]

- Pharmaceutical Synthesis: It serves as a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[1] The incorporation of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile, including its metabolic stability and membrane permeability.[3][4]
- Agrochemicals: This compound is a precursor for pesticides and herbicides. The -CF₃ group often contributes to the enhanced efficacy and stability of these crop protection agents.[1][3]

- Material Science: Due to its unique electronic properties and multiple reactive sites, it is utilized in the synthesis of novel polymers and specialty chemicals with potential applications in advanced materials.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]

- Hazard Identification:
 - Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
 - Corrosivity: Causes severe skin burns and eye damage.
 - Long-term Effects: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
 - Environmental Hazard: Toxic to aquatic life with long-lasting effects.
- Recommended Handling Procedures:
 - Work in a well-ventilated area, preferably within a chemical fume hood.[14]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]
 - Avoid the formation and inhalation of dust and aerosols.[14]
 - Keep away from open flames and hot surfaces, as dust can be flammable.
- Storage Conditions:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
 - The compound is light-sensitive and should be protected from light.[1]

- For long-term stability, it is recommended to handle and store the compound under an inert gas atmosphere (e.g., nitrogen or argon).[\[1\]](#)

Conclusion

2-Amino-5-(trifluoromethyl)phenol is a high-value chemical intermediate whose utility is derived from its unique trifunctional aromatic structure. Its strategic importance in the pharmaceutical and agrochemical industries is primarily linked to the beneficial properties imparted by the trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher or scientist aiming to leverage this versatile building block for the synthesis of novel, high-performance molecules.

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